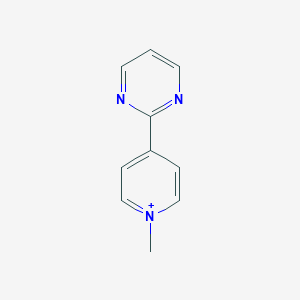

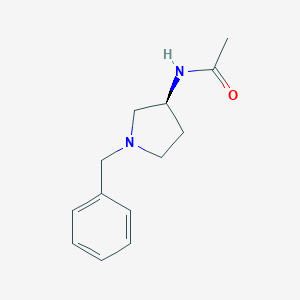

(S)-N-(1-Benzylpyrrolidin-3-yl)acetamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

(S)-N-(1-Benzylpyrrolidin-3-yl)acetamide, also known as S-benzylpyrrolidin-3-ylacetamide, is a compound found in various biological systems. It is a small molecule that has been studied for its potential use in various scientific applications, such as drug delivery, drug design, and biochemistry. This article will discuss the synthesis method, scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions.

Applications De Recherche Scientifique

Antiepileptic Drug Development

Extensive efforts are being made to address the challenges of drug-resistant epilepsy and adverse side effects associated with current medications. α-Substituted lactams and acetamides, including compounds related to (S)-N-(1-Benzylpyrrolidin-3-yl)acetamide, have shown a broad spectrum of anticonvulsant activity in animal models, including those resistant to first-line antiepileptic drugs. These compounds also exhibit an excellent safety profile, highlighting their potential as novel antiepileptic medications. The pharmacology, toxicology, and structure-activity relationships of these compounds suggest their promise in rational drug design aimed at treating epilepsy more effectively Krivoshein, 2020.

Environmental Toxicology of Acetamide Derivatives

A review of acetamide, its derivatives, and their biological effects provides insights into their environmental toxicology. This includes their commercial importance and the significant data generated over the years on the biological consequences of exposure in humans. Understanding the diverse biological responses and the type and amount of information available for these chemicals is crucial for assessing their safety and impact on health and the environment Kennedy, 2001.

Advanced Oxidation Processes for Drug Degradation

The degradation of acetaminophen, a related compound, through advanced oxidation processes (AOPs) sheds light on the potential environmental applications of related acetamide derivatives. This research focuses on the kinetics, mechanisms, by-products, and biotoxicity of degradation, highlighting the environmental challenges posed by pharmaceutical pollutants. Such studies inform the development of more efficient water treatment technologies to mitigate the impact of these compounds on ecosystems Qutob et al., 2022.

Antimicrobial Drug Development

The design and synthesis of benzo-fused five-membered nitrogen-containing heterocycles, including structures similar to this compound, target DNA gyrase subunit B, a critical enzyme in bacterial DNA replication. These compounds exhibit potential as novel antimicrobial agents, addressing the urgent need for new treatments in light of increasing drug resistance. Molecular docking studies and antimicrobial testing against various organisms highlight the promise of these derivatives in developing effective antimicrobial therapies PatilTejaswini & Amrutkar Sunil, 2021.

Propriétés

IUPAC Name |

N-[(3S)-1-benzylpyrrolidin-3-yl]acetamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H18N2O/c1-11(16)14-13-7-8-15(10-13)9-12-5-3-2-4-6-12/h2-6,13H,7-10H2,1H3,(H,14,16)/t13-/m0/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CMSWETNAAPYFSH-ZDUSSCGKSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)NC1CCN(C1)CC2=CC=CC=C2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(=O)N[C@H]1CCN(C1)CC2=CC=CC=C2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H18N2O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

218.29 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![{5-Chloro-2-[(cyclopropylmethyl)amino]phenyl}(phenyl)methanone](/img/structure/B48279.png)

![1-[5-(4-nitrophenyl)furan-2-yl]-N-[[5-(4-nitrophenyl)furan-2-yl]methylideneamino]methanimine](/img/structure/B48284.png)

![2-[4-(Boc-amino)-3-pyridyl]ethanol](/img/structure/B48303.png)